

Application Notes and Protocols for Lipid 10 in mRNA Vaccine Development

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Compound of Interest

Compound Name: Lipid 10

Cat. No.: B11935690

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of mRNA vaccines has been a landmark achievement in modern medicine, with lipid nanoparticles (LNPs) being a critical component for their success.^{[1][2][3]} These LNPs are typically composed of four key components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.^{[4][5]} The ionizable lipid is arguably the most crucial element, as it is responsible for encapsulating the negatively charged mRNA, facilitating endosomal escape, and ultimately, the delivery of the mRNA into the cytoplasm of target cells.^{[5][6]} **Lipid 10** is a novel, biodegradable ionizable lipid designed to enhance the potency and safety profile of mRNA vaccines. Its unique chemical structure allows for efficient mRNA encapsulation, improved stability of the LNP formulation, and potent in vivo delivery.

These application notes provide an overview of **Lipid 10**, its use in formulating LNPs for mRNA delivery, and detailed protocols for the preparation, characterization, and in vivo evaluation of **Lipid 10**-based mRNA vaccines.

Key Features of Lipid 10

- **High Encapsulation Efficiency:** The tertiary amine headgroup of **Lipid 10** possesses a pKa in the range of 6.0-6.5, allowing for efficient electrostatic interaction with mRNA in an acidic environment (pH ~4) and resulting in high encapsulation efficiency.

- **Biodegradability:** **Lipid 10** contains ester linkages in its lipid tails, which are susceptible to hydrolysis by endogenous esterases. This biodegradability is designed to reduce potential long-term toxicity associated with lipid accumulation.
- **Enhanced Endosomal Escape:** The structure of **Lipid 10** promotes the formation of a non-bilayer, hexagonal phase within the acidic environment of the endosome, which facilitates the disruption of the endosomal membrane and the release of mRNA into the cytoplasm.
- **Potent Immune Activation:** While maintaining a good safety profile, LNPs formulated with **Lipid 10** have been shown to act as an adjuvant, stimulating innate immune pathways to enhance the overall adaptive immune response to the encoded antigen.

Data Presentation

Table 1: Physicochemical Properties of Lipid 10-LNPs Encapsulating Luciferase mRNA

Formulation	Ionizable Lipid	Molar Ratio (Ionizable :DSPC:Chol:PEG)	Particle Size (nm)	PDI	Encapsulation Efficiency (%)	Zeta Potential (mV)
LNP-1	Lipid 10	50:10:38.5:1.5	85.2 ± 3.1	0.12 ± 0.02	96.3 ± 1.5	-8.5 ± 1.2
LNP-2	DLin-MC3-DMA	50:10:38.5:1.5	88.9 ± 4.5	0.15 ± 0.03	94.1 ± 2.1	-9.2 ± 1.5

Data are presented as mean ± standard deviation (n=3). DSPC: Distearoylphosphatidylcholine; Chol: Cholesterol; PEG: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000

Table 2: In Vivo Luciferase Expression in BALB/c Mice

Formulation	Dose (mg/kg)	Route of Administration	Luciferase Expression (photons/s/cm ² /sr) at 6h
LNP-1 (Lipid 10)	0.1	Intramuscular	1.5 x 10 ⁹
LNP-2 (DLin-MC3-DMA)	0.1	Intramuscular	8.2 x 10 ⁸
Saline	N/A	Intramuscular	Background

Luciferase expression was measured by in vivo imaging system (IVIS) 6 hours after injection.

Experimental Protocols

Protocol 1: Formulation of Lipid 10-LNPs using Microfluidic Mixing

Objective: To formulate **Lipid 10**-based LNPs encapsulating mRNA.

Materials:

- **Lipid 10** (in ethanol)
- DSPC (in ethanol)
- Cholesterol (in ethanol)
- PEG-lipid (in ethanol)
- mRNA (in citrate buffer, pH 4.0)
- Ethanol, molecular biology grade
- Citrate buffer (50 mM, pH 4.0)
- Phosphate-buffered saline (PBS), pH 7.4

- Microfluidic mixing device (e.g., NanoAssemblr®)

Procedure:

- Prepare Lipid Stock Solution:
 - In an RNase-free microcentrifuge tube, combine **Lipid 10**, DSPC, cholesterol, and PEG-lipid at a molar ratio of 50:10:38.5:1.5 in ethanol.
 - The final lipid concentration in the ethanol phase should be between 10-20 mM.
 - Vortex thoroughly to ensure complete mixing.
- Prepare mRNA Solution:
 - Dilute the mRNA stock in 50 mM citrate buffer (pH 4.0) to the desired concentration (e.g., 0.1 mg/mL).
- Microfluidic Mixing:
 - Set up the microfluidic mixing device according to the manufacturer's instructions.
 - Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another syringe.
 - Set the flow rate ratio of the aqueous to alcoholic phase to 3:1.
 - Initiate the mixing process. The rapid mixing of the two phases will lead to the self-assembly of LNPs.
- Dialysis and Concentration:
 - Collect the LNP solution from the outlet.
 - To remove the ethanol and exchange the buffer, dialyze the LNP solution against PBS (pH 7.4) at 4°C for at least 12 hours using a dialysis cassette with a suitable molecular weight cutoff (e.g., 10 kDa).

- Change the dialysis buffer at least three times.
- If necessary, concentrate the LNP solution using a centrifugal filter device.
- Sterilization:
 - Sterilize the final LNP formulation by passing it through a 0.22 μm syringe filter.
 - Store the sterile LNP solution at 4°C.

Protocol 2: Physicochemical Characterization of Lipid 10-LNPs

Objective: To determine the size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency of the formulated LNPs.

Materials:

- **Lipid 10**-LNP formulation
- Nuclease-free water
- Quant-iT™ RiboGreen™ RNA Assay Kit

Procedure:

- Size, PDI, and Zeta Potential Measurement:
 - Dilute a small aliquot of the LNP solution in nuclease-free water.
 - Measure the hydrodynamic diameter (size), PDI, and zeta potential using a dynamic light scattering (DLS) instrument.
 - Perform measurements in triplicate at 25°C.
- mRNA Encapsulation Efficiency:
 - Use a fluorescence-based assay (e.g., RiboGreen assay) to determine the amount of encapsulated mRNA.

- Prepare two sets of samples. In the first set, measure the fluorescence of the intact LNPs. In the second set, add a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and measure the total mRNA fluorescence.
- The encapsulation efficiency (EE) is calculated using the following formula: $EE (\%) = \frac{(\text{Total fluorescence} - \text{Free fluorescence})}{\text{Total fluorescence}} * 100$

Protocol 3: In Vivo Evaluation of Lipid 10-LNP mRNA Vaccine in Mice

Objective: To assess the in vivo efficacy of a **Lipid 10-LNP** mRNA vaccine by measuring antigen-specific antibody titers.

Materials:

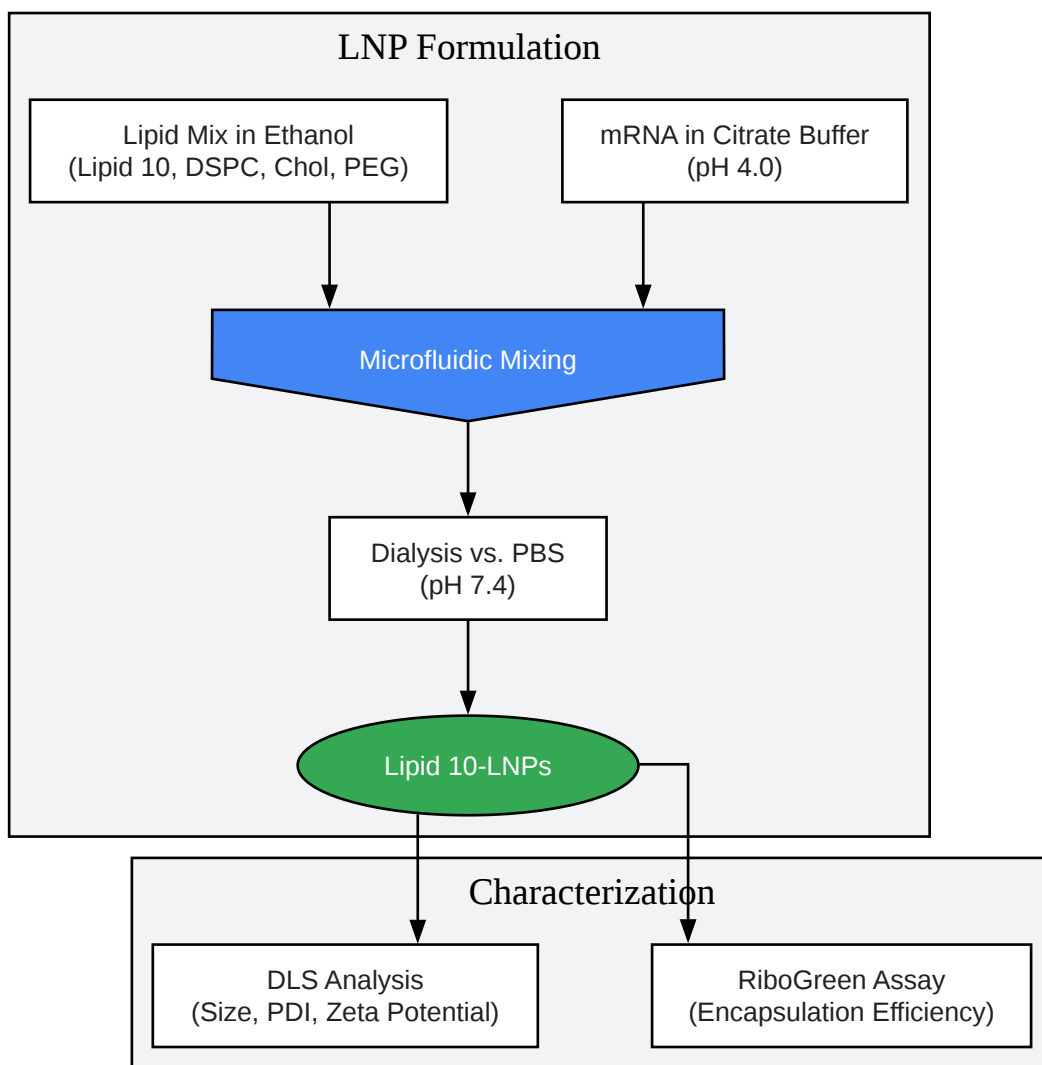
- **Lipid 10-LNP** encapsulating mRNA encoding a model antigen (e.g., SARS-CoV-2 Spike protein)
- BALB/c mice (6-8 weeks old)
- Sterile PBS
- Syringes and needles for intramuscular injection
- Blood collection supplies
- ELISA kit for detecting antigen-specific IgG antibodies

Procedure:

- Vaccination:
 - Dilute the **Lipid 10-LNP** mRNA vaccine to the desired concentration in sterile PBS.
 - Immunize mice via intramuscular injection into the hind limb with a specific dose of the mRNA vaccine (e.g., 5 µg mRNA per mouse).
 - Include a control group receiving PBS.

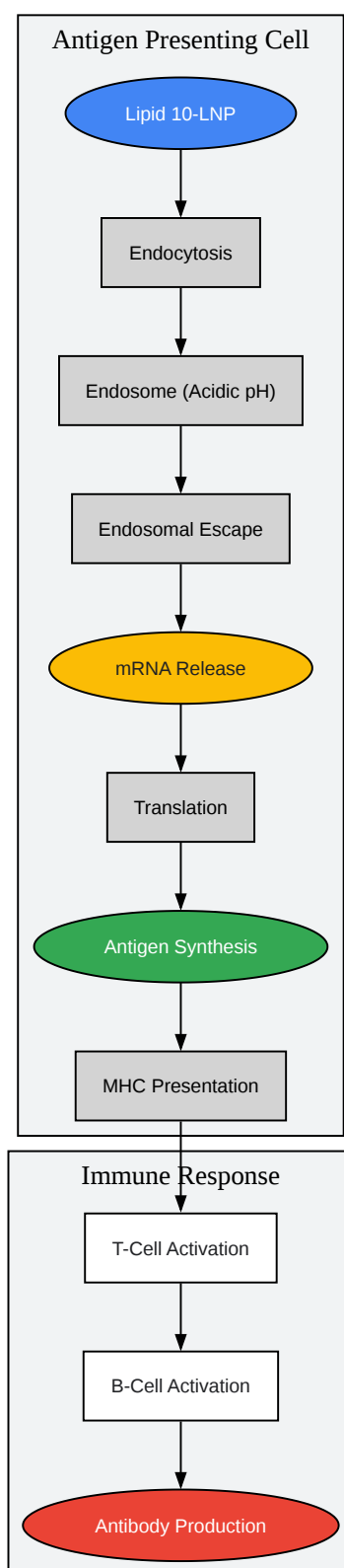
- Administer a booster dose 2-3 weeks after the primary immunization.
- Blood Collection:
 - Collect blood samples from the mice via submandibular or retro-orbital bleeding at specified time points (e.g., 2 weeks after the booster dose).
 - Process the blood to obtain serum and store at -80°C until analysis.
- Antibody Titer Measurement (ELISA):
 - Coat a 96-well plate with the recombinant antigen corresponding to the mRNA vaccine.
 - Block the plate to prevent non-specific binding.
 - Serially dilute the collected serum samples and add them to the wells.
 - Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG).
 - Add the substrate and measure the absorbance using a plate reader.
 - The antibody titer is defined as the reciprocal of the highest serum dilution that gives a positive signal above the background.

Visualizations



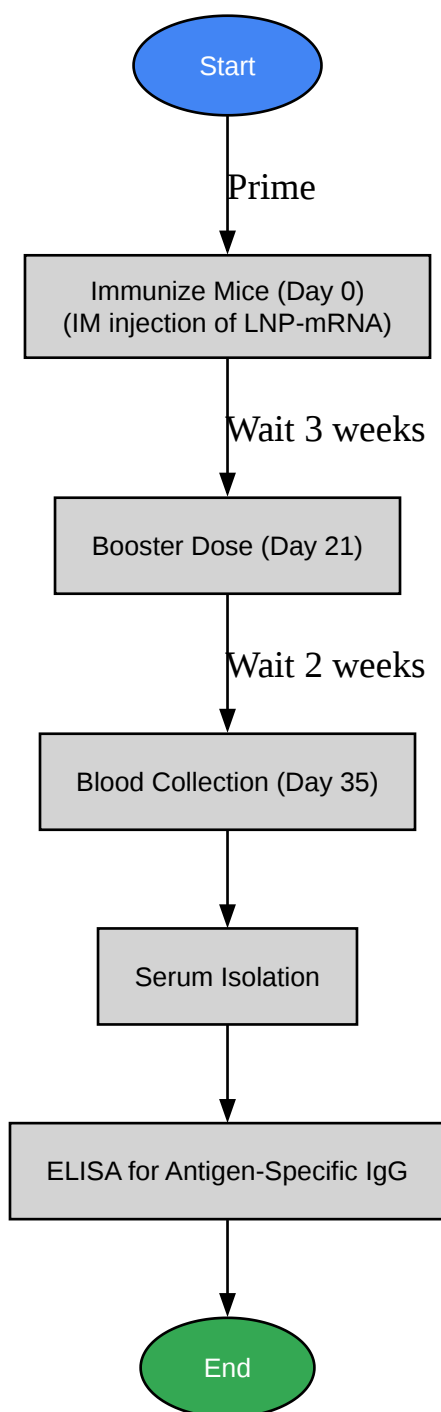
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Caption: Experimental workflow for LNP formulation and characterization.



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Caption: Simplified signaling pathway of mRNA vaccine action.



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Caption: In vivo evaluation workflow for mRNA vaccine efficacy.

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